molecular formula C15H18N4O4 B12248976 2-[4-(Furan-2-carbonyl)piperazin-1-yl]-4,6-dimethoxypyrimidine

2-[4-(Furan-2-carbonyl)piperazin-1-yl]-4,6-dimethoxypyrimidine

Cat. No.: B12248976
M. Wt: 318.33 g/mol
InChI Key: CWMXFMDWPXFBHK-UHFFFAOYSA-N
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Description

2-[4-(Furan-2-carbonyl)piperazin-1-yl]-4,6-dimethoxypyrimidine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring, a piperazine moiety, and a dimethoxypyrimidine core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Furan-2-carbonyl)piperazin-1-yl]-4,6-dimethoxypyrimidine typically involves multiple steps, starting with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the intermediate 4-(furan-2-carbonyl)piperazine. This intermediate is subsequently reacted with 4,6-dimethoxypyrimidine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Furan-2-carbonyl)piperazin-1-yl]-4,6-dimethoxypyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

2-[4-(Furan-2-carbonyl)piperazin-1-yl]-4,6-dimethoxypyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(Furan-2-carbonyl)piperazin-1-yl]-4,6-dimethoxypyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that inhibit its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Furan-2-carbonyl)piperazin-1-yl]-4,6-dimethoxypyrimidine is unique due to its combination of a furan ring, piperazine moiety, and dimethoxypyrimidine core. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C15H18N4O4

Molecular Weight

318.33 g/mol

IUPAC Name

[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C15H18N4O4/c1-21-12-10-13(22-2)17-15(16-12)19-7-5-18(6-8-19)14(20)11-4-3-9-23-11/h3-4,9-10H,5-8H2,1-2H3

InChI Key

CWMXFMDWPXFBHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CO3)OC

Origin of Product

United States

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